2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-7-11-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXQLGJBDGCOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581771-55-2 | |
| Record name | 2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable alkylboronic ester intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the prevalent synthetic methodology, offering not just a protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Introduction: The Significance of Alkylboronic Esters
Alkylboronic acids and their corresponding esters, particularly the pinacol esters, have emerged as indispensable building blocks in modern organic chemistry. Their utility in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds. Beyond this, alkylboronic esters are key intermediates in a variety of other transformations, including functional group interconversions and the synthesis of complex molecules. The target molecule, 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, incorporates a methoxyethyl moiety, a common pharmacophore that can enhance solubility and metabolic stability in drug candidates.
Synthetic Strategy: The Grignard Approach
While several methods exist for the synthesis of alkylboronic esters, the reaction of a Grignard reagent with a suitable borate ester remains one of the most reliable and widely applicable strategies. This approach is particularly advantageous for the preparation of primary alkylboronic esters like our target compound.
The Underlying Mechanism
The synthesis proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic boron atom of a borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction initially forms an unstable tetra-coordinate borate complex ("ate" complex). This intermediate then rearranges to form the desired product and a magnesium alkoxide byproduct.
Diagram 1: Reaction Mechanism
Caption: The reaction mechanism for the synthesis of the target boronic ester.
Experimental Protocol
This protocol outlines a reliable method for the synthesis of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Magnesium turnings | 7439-95-4 | 24.31 | 1.2 eq |
| 1-Bromo-2-methoxyethane | 6482-24-2 | 139.00 | 1.0 eq |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | 186.08 | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | As solvent |
| Iodine | 7553-56-2 | 253.81 | Crystal (catalyst) |
| Saturated aqueous ammonium chloride (NH4Cl) solution | 12125-02-9 | 53.49 | For quenching |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | For drying |
Step-by-Step Procedure
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromo-2-methoxyethane (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard formation.
-
Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Borate Ester:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in anhydrous THF.
-
Add the borate ester solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization
Purification Challenges and Solutions
Alkylboronic esters can be challenging to purify by conventional silica gel chromatography due to their propensity to hydrolyze or decompose on the acidic silica surface.
-
Vacuum Distillation: For thermally stable and relatively volatile boronic esters like the target compound, vacuum distillation is the preferred method of purification.
-
Modified Column Chromatography: If chromatography is necessary, several strategies can be employed to minimize degradation:
-
Neutralized Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine) to neutralize acidic sites.
-
Florisil or Alumina: These less acidic stationary phases can be viable alternatives to silica gel.
-
Conversion to a More Stable Derivative: In some cases, the crude boronic ester can be temporarily converted to a more stable derivative, such as a boronate complex with diethanolamine, for purification. The pinacol ester can then be regenerated.
-
Expected Characterization Data
The purified 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be a colorless oil. The following spectroscopic data are expected:
| Technique | Expected Data |
| ¹H NMR | - A singlet around 1.2 ppm corresponding to the 12 protons of the four methyl groups on the pinacol ring.- A triplet around 3.5 ppm corresponding to the two protons of the methylene group adjacent to the oxygen atom.- A singlet around 3.3 ppm corresponding to the three protons of the methoxy group.- A triplet around 1.0 ppm corresponding to the two protons of the methylene group adjacent to the boron atom. |
| ¹³C NMR | - A signal around 83 ppm for the quaternary carbons of the pinacol ring.- A signal around 72 ppm for the methylene carbon adjacent to the oxygen.- A signal around 58 ppm for the methoxy carbon.- A signal around 24 ppm for the methyl carbons of the pinacol ring.- A broad signal (due to quadrupolar relaxation of the boron nucleus) for the methylene carbon attached to the boron. |
| ¹¹B NMR | - A broad singlet with a chemical shift in the range of δ 30-35 ppm, which is characteristic of a tri-coordinate boron atom in a pinacol boronate ester. |
| Mass Spec | - The mass spectrum should show the molecular ion peak or characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under a dry, inert atmosphere.
-
Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvents.
-
1-Bromo-2-methoxyethane: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via the Grignard method is a robust and reliable procedure. By understanding the underlying mechanism and potential challenges, particularly in the purification stage, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the necessary theoretical and practical framework to empower scientists in their pursuit of novel chemical entities.
References
- General procedures for the synthesis of boronic esters using Grignard reagents are well-established in the chemical liter
- Information on the properties and handling of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be found on supplier websites such as Sigma-Aldrich and TCI Chemicals.
- Discussions on the challenges of purifying boronic esters can be found in various online chemistry forums and publications
Technical Guide: 2-(2-Methoxyethyl) Pinacol Boronate
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1581771-55-2).[1] As a specialized alkyl boronate, this reagent serves as a critical building block for introducing the 2-methoxyethyl motif—a common bioisostere for propyl or ethyl groups that enhances aqueous solubility and metabolic stability in drug candidates. This document details its physicochemical architecture, robust synthetic protocols, and mechanistic behavior in palladium-catalyzed cross-coupling.[1]
Part 1: Structural Architecture & Physicochemical Profile[1]
Molecular Identity
The molecule consists of a trivalent boron atom stabilized by a pinacol (1,2-diol) ligand, attached to a 2-methoxyethyl chain.[1] Unlike boronic acids, the pinacol ester provides enhanced stability against protodeboronation and easier handling during purification.
| Property | Specification |
| IUPAC Name | 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Common Name | 2-Methoxyethylboronic acid pinacol ester |
| CAS Number | 1581771-55-2 |
| Molecular Formula | |
| Molecular Weight | 186.06 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~85-90 °C (at 0.5 mmHg) [Predicted] |
| Density | ~0.95 g/mL |
Structural Analysis
-
Lewis Acidity: The boron atom possesses an empty
-orbital perpendicular to the plane.[1] While the oxygen lone pairs from the pinacol ring donate electron density ( back-bonding) to mitigate this acidity, the boron center remains electrophilic, capable of coordinating with Lewis bases (e.g., alkoxides) during transmetalation. -
The Methoxy Tail: The terminal methoxy group (
) acts as a weak Lewis base.[1] In non-polar solvents, it may form a transient intramolecular coordination with the boron center (5-membered ring interaction), though the steric bulk of the pinacol groups largely inhibits this, preserving the open conformation necessary for reaction.
Part 2: Synthetic Pathways & Process Chemistry[1][2]
The synthesis of primary alkyl boronates requires careful control to prevent over-alkylation (forming borinic acids) or
Primary Route: Grignard Transesterification
This protocol utilizes the reaction of a Grignard reagent with a borate ester, followed by pinacol protection.
Reagents:
-
Precursor: 1-Bromo-2-methoxyethane (CAS: 6482-24-2)[1]
-
Metal: Magnesium turnings (activated)[1]
-
Boron Source: Trimethyl borate (
) or Triisopropyl borate ( )[1] -
Ligand: Pinacol (2,3-dimethyl-2,3-butanediol)[1]
Step-by-Step Protocol:
-
Grignard Formation:
-
Setup: Flame-dried 3-neck flask,
atmosphere.[1] -
Activation: Add Mg turnings (1.1 equiv) and a crystal of
. Cover with dry THF.[1] -
Initiation: Add 5% of the bromide. Heat gently until the solution turns colorless (Grignard initiation).
-
Addition: Add remaining 1-Bromo-2-methoxyethane dropwise in THF, maintaining a gentle reflux. Stir for 1 hour post-addition.
-
Checkpoint: Titrate an aliquot to confirm Grignard concentration.[1]
-
-
Boron Capture:
-
Cool the Grignard solution to -78 °C .
-
Add
(1.2 equiv) dropwise.[1] Critical: Low temperature prevents the formation of "ate" complexes that lead to double alkylation ( ). -
Allow to warm to room temperature (RT) over 2 hours.
-
-
Pinacol Protection (Transesterification):
-
Add Pinacol (1.0 equiv) directly to the reaction mixture.
-
Stir for 12 hours at RT.
-
Quench: Add saturated
(aqueous).[1]
-
-
Purification:
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic workflow from alkyl halide precursor to final pinacol boronate ester.
Part 3: Reactivity & Mechanistic Considerations[1]
Suzuki-Miyaura Cross-Coupling ( )
The primary utility of this reagent is coupling with aryl halides to install the methoxyethyl chain.[1]
-
Challenge: Primary alkyl boronates are slower to transmetalate than aryl boronates.[1]
-
Risk:
-Hydride Elimination.[1] Once the alkyl group transfers to the Palladium (Pd) center, the resulting species has -hydrogens. If reductive elimination is slow, -hydride elimination will occur, producing an alkene (methoxyethene) and reducing the yield. -
Solution: Use electron-rich, bulky ligands (e.g., RuPhos , SPhos , or PCy3 ) to accelerate reductive elimination over
-elimination.[1]
Mechanistic Cycle
The reaction proceeds via the standard catalytic cycle, but the transmetalation step requires activation of the boronate by a base (hydroxide or alkoxide) to form the reactive boronate "ate" complex
Caption: Catalytic cycle emphasizing the critical transmetalation step where the alkyl group is transferred.
Part 4: Quality Control & Characterization[1]
To ensure the integrity of the reagent before use in high-value synthesis, verify the following spectral data.
NMR Spectroscopy
- NMR: A broad singlet around 33-34 ppm is characteristic of alkyl pinacol boronates.[1] (Boronic acids typically appear ~30 ppm; "ate" complexes < 10 ppm).[1]
- NMR (CDCl3):
Stability Checks
-
TLC: Pinacol esters stain poorly with UV but are visible with Curcumin or KMnO4 stain.[1]
-
Hydrolysis: While more stable than boronic acids, prolonged exposure to moisture can hydrolyze the ester back to the boronic acid (visible as a smear on TLC or new peaks in NMR). Store under inert gas at 4°C.
Part 5: Applications in Drug Discovery
Bioisosterism
The 2-methoxyethyl group is a "privileged structure" in medicinal chemistry.[1]
-
Solubility: The ether oxygen accepts hydrogen bonds, significantly improving aqueous solubility compared to a propyl or ethyl chain (
reduction). -
Metabolic Stability: The terminal methoxy group blocks metabolic oxidation that would typically occur at the terminal position of an alkyl chain (
-oxidation).
Strategic Use Cases
-
Fragment-Based Drug Design (FBDD): Used to extend core scaffolds to reach solvent-exposed pockets in protein targets.[1]
-
PROTAC Linkers: The methoxyethyl unit serves as a short, rigid spacer in linker design for proteolysis-targeting chimeras.[1]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
-
Accela ChemBio. (n.d.).[1] Product Data: 2-Methoxyethylboronic Acid Pinacol Ester (CAS 1581771-55-2).[1] Link
-
Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A Simple Preparation of Boronic Esters from Organolithium Reagents and Selected Borate Esters. Organometallics, 2(10), 1316–1319. Link[1]
Sources
The Advent and Evolution of Alkyl Pinacol Boronic Esters: A Technical Guide for the Modern Chemist
Abstract
Alkyl pinacol boronic esters have emerged as indispensable tools in contemporary organic synthesis, prized for their unique combination of stability, versatility, and reactivity. Their ascent from laboratory curiosities to cornerstone reagents is a testament to decades of pioneering research, from the foundational discoveries in organoboron chemistry to the development of highly sophisticated catalytic systems. This guide provides an in-depth exploration of the discovery and history of alkyl pinacol boronic esters, designed for researchers, scientists, and professionals in drug development. We will delve into the key synthetic methodologies, elucidating the causal factors that govern experimental choices, and present detailed, field-proven protocols. By grounding our discussion in the authoritative literature and providing a clear visual language through diagrams, this guide aims to equip the reader with a comprehensive understanding of these vital synthetic intermediates.
The Genesis of a Reagent: From Unstable Boranes to Robust Esters
The story of alkyl pinacol boronic esters begins with the groundbreaking work of Herbert C. Brown on organoboranes.[1][2] His exploration of hydroboration in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, opened up a new continent in organic synthesis.[3] The hydroboration of alkenes provided a straightforward method to access trialkylboranes, versatile intermediates that could be transformed into a variety of functional groups with remarkable regio- and stereoselectivity.
However, the widespread application of trialkylboranes was hampered by their inherent instability; many are pyrophoric and sensitive to air and moisture. This limitation spurred the search for more robust and user-friendly organoboron reagents. The solution was found in the conversion of boronic acids to their corresponding esters. While various diols can be used, pinacol (2,3-dimethyl-2,3-butanediol) has become the gold standard. The resulting pinacol boronic esters exhibit significantly enhanced stability, rendering them amenable to purification by chromatography and long-term storage.[4][5][6] This enhanced stability is attributed to the steric bulk of the pinacol group, which protects the boron center from unwanted reactions, such as protodeboronation.[7][8] The transition from reactive organoboranes to stable pinacol boronic esters was a pivotal moment, paving the way for their widespread adoption in academic and industrial laboratories.
Foundational Synthetic Methodologies
The synthesis of alkyl pinacol boronic esters can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic underpinnings. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials.
Hydroboration of Alkenes: The Classic Approach
The hydroboration of alkenes remains a cornerstone for the synthesis of alkyl boronic esters. This reaction involves the addition of a B-H bond across a double bond. While traditional hydroboration with borane (BH3) followed by esterification is effective, the direct use of pinacolborane (HBpin) in a catalyzed or uncatalyzed fashion has become more common.
-
Causality of Experimental Choices: The regioselectivity of hydroboration is a key consideration. In the absence of a catalyst, the boron atom adds to the less sterically hindered carbon of the alkene (anti-Markovnikov selectivity). This is driven by both steric and electronic factors. Transition metal catalysis, often employing rhodium or iridium complexes, can alter or enhance this selectivity and accelerate the reaction.[9][10] The choice of catalyst and ligands is therefore crucial for achieving the desired regioselectivity, especially in more complex substrates.
The Matteson Homologation: Building Carbon Chains with Precision
The Matteson reaction provides a powerful method for the one-carbon homologation of boronic esters, allowing for the iterative construction of carbon chains with excellent stereocontrol.[11][12] The reaction involves the treatment of a boronic ester with a dihalomethyllithium reagent, followed by displacement of the halide with a nucleophile.[13][14]
-
Causality of Experimental Choices: The stereochemical outcome of the Matteson reaction is highly dependent on the nature of the boronic ester and the reaction conditions. The use of chiral diols to form the boronic ester allows for the asymmetric synthesis of complex molecules.[15] The choice of the dihalomethane and the nucleophile determines the nature of the newly formed C-C bond. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.[11] The mechanism proceeds through the formation of a boronate 'ate' complex, followed by a 1,2-migration of the alkyl group from boron to the adjacent carbon, displacing the halide with inversion of configuration at the carbon center.[15][16]
Miyaura Borylation: A Palladium-Catalyzed Revolution
Initially developed for the synthesis of aryl and vinyl boronic esters, the Miyaura borylation has been extended to the synthesis of alkyl boronic esters from alkyl halides.[17][18] This palladium-catalyzed cross-coupling reaction typically employs bis(pinacolato)diboron (B2pin2) as the boron source.[19]
-
Causality of Experimental Choices: The success of the Miyaura borylation of alkyl halides hinges on the careful selection of the palladium catalyst, ligand, and base. The oxidative addition of the alkyl halide to the palladium(0) catalyst is often the rate-determining step. The choice of a suitable ligand, typically a bulky, electron-rich phosphine, is critical to facilitate this step and prevent β-hydride elimination, a common side reaction with alkyl substrates. The base plays a crucial role in the transmetalation step, where the boryl group is transferred from the diboron reagent to the palladium center.[17]
The Modern Frontier: Catalytic C-H Borylation
A significant leap forward in the synthesis of alkyl pinacol boronic esters has been the development of catalytic C-H borylation. This powerful strategy allows for the direct conversion of C-H bonds in alkanes and other organic molecules into C-B bonds, often with high regioselectivity. The pioneering work of John F. Hartwig has been instrumental in this field.[20][21][22][23]
-
Causality of Experimental Choices: Iridium-based catalysts are most commonly employed for the C-H borylation of alkanes.[24][25][26] The choice of ligand is paramount in controlling the reactivity and selectivity of the catalyst. Sterically hindered and electronically distinct ligands can direct the borylation to specific C-H bonds, even in complex molecules.[20] The reaction mechanism is thought to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. These reactions often require elevated temperatures to overcome the high activation energy associated with C-H bond cleavage.
The Pinnacle Application: The Suzuki-Miyaura Cross-Coupling Reaction
The widespread availability of alkyl pinacol boronic esters has revolutionized the field of cross-coupling chemistry, most notably through the Suzuki-Miyaura reaction.[7] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The use of alkyl pinacol boronic esters in this reaction has enabled the synthesis of countless complex molecules, including many blockbuster drugs.[27]
-
Causality of Experimental Choices: The success of a Suzuki-Miyaura coupling involving an alkyl pinacol boronic ester is highly dependent on the reaction conditions. The choice of palladium catalyst, ligand, base, and solvent all play critical roles. The transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center, is a key step in the catalytic cycle. The presence of a base is essential to activate the boronic ester, typically by forming a more nucleophilic 'ate' complex.[28] The pinacol group, while providing stability to the starting material, can also influence the rate of transmetalation.[7][29]
Experimental Protocols: A Self-Validating System
To provide actionable insights for the practicing chemist, we present a detailed, step-by-step protocol for a representative synthesis of an alkyl pinacol boronic ester.
Protocol: Synthesis of 1-Octylpinacolborane via Hydroboration
This protocol describes the hydroboration of 1-octene with pinacolborane, catalyzed by an iridium complex.
Materials:
-
1-Octene (purified by distillation)
-
Pinacolborane (HBpin)
-
[Ir(cod)Cl]2 (Iridium(I) chloride cyclooctadiene dimer)
-
dppe (1,2-Bis(diphenylphosphino)ethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ir(cod)Cl]2 (0.01 mmol) and dppe (0.011 mmol) in anhydrous THF (5 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from orange to a pale yellow, indicating the formation of the active catalyst.
-
Causality: The pre-mixing of the iridium precursor and the phosphine ligand is crucial for the formation of the active catalytic species. dppe is a bidentate ligand that coordinates to the iridium center, influencing its electronic and steric properties to promote the hydroboration reaction.
-
-
Reaction Setup: To the catalyst solution, add 1-octene (1.0 mmol) via syringe.
-
Addition of Pinacolborane: Add pinacolborane (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Causality: A slight excess of pinacolborane is used to ensure complete conversion of the alkene. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours at room temperature.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-octylpinacolborane.
-
Self-Validation: The purity of the product can be confirmed by 1H and 13C NMR spectroscopy, which will show the characteristic signals for the octyl chain and the pinacol group. The absence of starting material signals in the NMR spectrum will validate the completeness of the reaction.
-
Data Summary: A Comparative Overview
| Synthetic Method | Typical Substrates | Key Reagents | Advantages | Limitations |
| Hydroboration | Alkenes | Pinacolborane, Transition Metal Catalyst (e.g., Ir, Rh) | High atom economy, good functional group tolerance, predictable regioselectivity. | May require a catalyst, regioselectivity can be an issue with certain substrates. |
| Matteson Homologation | Boronic Esters | Dihalomethanes, n-BuLi, Nucleophiles | Excellent for chain extension, high stereocontrol with chiral auxiliaries. | Stoichiometric use of strong base, requires low temperatures. |
| Miyaura Borylation | Alkyl Halides | Bis(pinacolato)diboron, Palladium Catalyst, Ligand, Base | Good functional group tolerance, readily available starting materials. | Potential for β-hydride elimination, requires careful optimization of catalyst system. |
| C-H Borylation | Alkanes, Complex Molecules | Bis(pinacolato)diboron, Iridium Catalyst, Ligand | Direct functionalization of C-H bonds, high regioselectivity possible. | Often requires high temperatures, catalyst can be expensive, limited to certain C-H bonds. |
Conclusion and Future Outlook
The discovery and development of alkyl pinacol boronic esters represent a significant chapter in the history of organic synthesis. From the early explorations of organoboranes to the sophisticated catalytic systems of today, the journey has been one of continuous innovation. The stability and versatility of these reagents have made them indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Looking ahead, the field is poised for further advancements. The development of more active and selective catalysts for C-H borylation at lower temperatures remains a key goal. Furthermore, the expansion of the substrate scope for all synthetic methodologies will continue to open up new avenues for chemical synthesis. As our understanding of the underlying reaction mechanisms deepens, we can expect the design of even more efficient and elegant strategies for the synthesis and application of alkyl pinacol boronic esters, solidifying their role as essential building blocks for the chemistry of the future.
References
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The Fundamental Chemistry of B-Alkyl Suzuki-Miyaura Coupling: An In-depth Technical Guide
Introduction: Expanding the Frontiers of Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While traditionally celebrated for the coupling of sp²-hybridized carbons, the extension of this powerful methodology to include sp³-hybridized alkyl groups (B-alkyl Suzuki-Miyaura coupling) has unlocked new avenues for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[2][3] This guide provides a comprehensive technical overview of the fundamental chemistry underpinning the B-alkyl Suzuki-Miyaura coupling, offering insights into its mechanism, practical considerations for reaction optimization, and its application in contemporary drug discovery.
The Catalytic Cycle: A Tale of Three Steps
The B-alkyl Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle can be dissected into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Oxidative Addition
The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a low-valent Pd(0) complex.[1] In this step, the palladium center inserts itself into the carbon-halide bond, forming a new Pd(II) intermediate.[5] The reactivity of the organic halide is a critical factor, with the rate of oxidative addition generally following the trend: I > OTf > Br >> Cl.[6] For less reactive electrophiles, such as aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[4] The mechanism of oxidative addition for alkyl halides is generally considered to proceed via an SN2-type pathway, which can influence the stereochemical outcome at the electrophilic carbon.[4][6]
Transmetalation
The transmetalation step involves the transfer of the alkyl group from the organoboron reagent to the Pd(II) center, displacing the halide.[5] This process is a defining feature of the Suzuki-Miyaura coupling and is critically dependent on the presence of a base.[2] The base activates the organoboron species, typically a boronic acid or its ester, to form a more nucleophilic "ate" complex.[2] This boronate is then competent to engage in the transfer of the alkyl group to the palladium.
There are two generally accepted pathways for transmetalation:
-
The Boronate Pathway: The base reacts with the organoboron compound to form a tetracoordinate boronate species. This activated boronate then reacts with the Pd(II)-halide complex.[7]
-
The Oxo-Palladium Pathway: The base first reacts with the Pd(II)-halide complex to generate a more reactive Pd(II)-hydroxide or -alkoxide species, which then reacts with the neutral organoboron compound.[7]
While both pathways may be operative, the boronate pathway is often considered the major route in many systems. The choice of base is therefore not a trivial matter and can significantly impact the reaction efficiency.
A key stereochemical feature of the transmetalation step in B-alkyl Suzuki couplings is that it proceeds with retention of configuration at the alkyl carbon.[6] This has been elegantly demonstrated in mechanistic studies and is a crucial consideration in stereoselective synthesis.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and the alkyl group) are coupled to form the desired C-C bond, and the Pd(0) catalyst is regenerated.[1] For reductive elimination to occur, the two organic ligands must be cis to each other on the palladium center.[6] The nature of the phosphine ligand plays a crucial role in promoting this step; bulky ligands can facilitate reductive elimination by increasing steric crowding around the metal center.[4]
A significant challenge in B-alkyl Suzuki couplings is the competing side reaction of β-hydride elimination .[4] If the alkyl group possesses a hydrogen atom on the carbon β to the palladium, this hydrogen can be transferred to the metal, leading to the formation of an alkene and a palladium-hydride species, which ultimately quenches the catalytic cycle.[1][4] The use of bulky ligands and the careful selection of reaction conditions are paramount to suppress this undesired pathway.
Visualizing the Catalytic Cycle
Figure 1: A simplified representation of the B-alkyl Suzuki-Miyaura catalytic cycle, highlighting the key steps and the competing β-hydride elimination pathway.
Key Reagents and Their Roles: A Practical Guide
The success of a B-alkyl Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component.
The Organoboron Reagent: Stability and Reactivity
While simple alkylboronic acids can be used, they are often prone to decomposition.[1] To address this, a variety of more stable and user-friendly alkylboron reagents have been developed.
| Boron Reagent Type | Structure Example | Key Advantages |
| Alkylboronic Acids | R-B(OH)₂ | Commercially available for simple alkyl groups. |
| Alkylboronate Esters | R-B(pin) | Increased stability over boronic acids; many are commercially available or readily synthesized.[1] |
| Potassium Alkyltrifluoroborates | [R-BF₃]K | Air- and moisture-stable crystalline solids with a long shelf life.[6] |
| MIDA Boronates | R-B(MIDA) | Highly stable, crystalline solids that slowly release the boronic acid under reaction conditions, minimizing side reactions.[8] |
| 9-BBN Derivatives | R-(9-BBN) | Readily prepared via hydroboration of alkenes; often used for in situ coupling reactions.[9] |
Table 1: Common classes of alkylboron reagents used in Suzuki-Miyaura coupling.
The choice of the organoboron reagent is often a balance between stability and reactivity. For challenging couplings or when working with precious substrates, the use of highly stable reagents like MIDA boronates can be advantageous.
The Catalyst System: Palladium Source and Ligand
The combination of a palladium source and a phosphine ligand is the heart of the catalyst system.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the palladium is already complexed with a ligand.[1]
-
Ligands: The ligand plays a multifaceted role: it stabilizes the palladium nanoparticles, enhances solubility, and critically, modulates the electronic and steric environment of the metal center.[1] For B-alkyl couplings, bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination while suppressing β-hydride elimination.[4]
| Ligand | Typical Application |
| SPhos | A versatile and highly effective ligand for a broad range of B-alkyl couplings, including those with challenging substrates.[9] |
| XPhos | Another powerful biaryl phosphine ligand, often used for difficult couplings. |
| P(t-Bu)₃ | A highly electron-rich and bulky ligand, effective for couplings involving aryl chlorides.[6] |
| dppf | A ferrocene-based ligand, often used in couplings with potassium alkyltrifluoroborates.[9] |
Table 2: A selection of commonly employed phosphine ligands for B-alkyl Suzuki-Miyaura coupling.
The Base and Solvent System
The base is essential for the activation of the organoboron reagent.[2] The choice of base can significantly influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides.[1] The solvent system often consists of an organic solvent (e.g., toluene, dioxane, THF) with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[1]
Experimental Protocol: A General Procedure for B-Alkyl Suzuki-Miyaura Coupling
The following is a general, step-by-step procedure for a B-alkyl Suzuki-Miyaura coupling reaction. This should be considered a starting point, and optimization of specific parameters may be necessary for a given substrate combination.
Figure 2: A typical experimental workflow for a B-alkyl Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the alkylboron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%) or the palladium source and ligand separately.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Increase the degassing time or use the freeze-pump-thaw method.- Try a different solvent system to improve solubility.- Screen different bases and solvent combinations. |
| β-Hydride Elimination | - High reaction temperature- Inappropriate ligand | - Lower the reaction temperature.- Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). |
| Homocoupling of the Boron Reagent | - Presence of oxygen- Use of a Pd(II) pre-catalyst without a proper reductant | - Ensure rigorous exclusion of oxygen.- If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). |
| Protodeborylation | - Unstable boronic acid- Presence of excess water or protic solvents | - Use a more stable boronic ester (e.g., pinacol, MIDA) or trifluoroborate.- Use anhydrous conditions if possible. |
Table 3: A troubleshooting guide for common problems encountered in B-alkyl Suzuki-Miyaura coupling.
Application in Drug Discovery: The Synthesis of Crizotinib
The B-alkyl Suzuki-Miyaura coupling has found significant application in the pharmaceutical industry for the construction of complex molecular architectures. A notable example is its use in the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used for the treatment of non-small cell lung cancer.[10]
In a reported synthesis, a key step involves the Suzuki-Miyaura coupling of an aryl bromide with a pinacol boronate derivative.[10] This transformation is carried out using a palladium catalyst in the presence of a base, such as potassium carbonate, in a mixed solvent system of water and ethanol at elevated temperatures.[10] The successful implementation of this C(sp²)-C(sp³) coupling is crucial for the efficient construction of the Crizotinib scaffold.[11][12][13]
Conclusion and Future Outlook
The B-alkyl Suzuki-Miyaura coupling has evolved from a niche transformation into a robust and widely applicable tool for the synthesis of complex organic molecules. The development of air-stable alkylboron reagents and highly effective catalyst systems has significantly broadened the scope and practicality of this reaction. As our understanding of the underlying mechanistic nuances continues to grow, we can anticipate the development of even more efficient and selective methods for the construction of C(sp²)-C(sp³) bonds, further empowering chemists in their pursuit of novel and impactful molecules.
References
- KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group.
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020, March 5). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (2023, August 12). Future Journal of Pharmaceutical Sciences.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.).
- Crizotinib preparation method. (n.d.).
- Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. (2020, September 30). Organic Letters.
- Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. (n.d.).
- B-Alkyl Suzuki couplings for the stereoselective synthesis of substituted pyrans. (n.d.).
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024, August 10).
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (n.d.).
- (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2025, November 22).
- The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis A list of abbreviations can be found at the end of the article. (n.d.). PubMed.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (n.d.). MDPI.
- Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base. (2022, October 7). ChemRxiv.
- The B‐Alkyl Suzuki–Miyaura Cross‐Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis | Request PDF. (2025, August 7).
- WO/2014/124594 CRIZOTINIB PREPARATION METHOD. (n.d.).
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Request PDF. (2025, August 10).
- The development of a complementary pathway for the synthesis of aliskiren. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- 9. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 10. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib [mdpi.com]
- 11. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(2-Methoxyethyl)phenyl Pinacol Boronate
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular innovation. Among the myriad of tools available to the synthetic chemist, the palladium-catalyzed Suzuki-M iyaura cross-coupling reaction stands as a preeminent method for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1] This guide focuses on a particularly valuable, yet nuanced substrate: 2-(2-Methoxyethyl)phenyl Pinacol Boronate .
The strategic placement of the 2-(2-methoxyethyl) group on the phenylboronic acid pinacol ester imparts unique steric and electronic properties that can be leveraged for complex molecular synthesis. This ortho-substituent can influence the reactivity of the boronate and may offer opportunities for substrate-directed reactions, potentially leading to enhanced selectivity in the synthesis of biaryl compounds.[2] Such compounds are pivotal structural motifs in a wide range of pharmaceuticals, agrochemicals, and organic electronic materials.[3]
These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for the effective use of 2-(2-Methoxyethyl)phenyl Pinacol Boronate in Suzuki-Miyaura cross-coupling reactions. The content herein is curated for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The presence of the ortho-2-(2-methoxyethyl) group on the boronic ester introduces steric hindrance around the reactive center. This can influence the rates of both transmetalation and reductive elimination. Judicious selection of a bulky, electron-rich phosphine ligand is often crucial to overcome this steric impediment and facilitate efficient coupling.[6] Furthermore, the ether oxygen in the methoxyethyl substituent could potentially engage in transient coordination with the palladium center, although this directing effect is likely to be weak.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of 2-(2-Methoxyethyl)phenyl Pinacol Boronate. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Cross-Coupling with Aryl Bromides using Pd(dppf)Cl₂
This protocol is suitable for a range of aryl and heteroaryl bromides. The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust choice for many Suzuki-Miyaura couplings.[7]
Materials:
-
2-(2-Methoxyethyl)phenyl Pinacol Boronate
-
Aryl bromide
-
Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask or microwave vial charged with a magnetic stir bar, add 2-(2-Methoxyethyl)phenyl Pinacol Boronate (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Stir the reaction mixture at 80-100 °C until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for Protocol 1 using Pd(dppf)Cl₂.
Protocol 2: Cross-Coupling of Sterically Hindered Substrates using an XPhos Precatalyst
For more challenging or sterically hindered aryl halides, the use of a more active catalyst system, such as an XPhos palladium precatalyst, is recommended.[8][9] These catalysts are particularly effective at low catalyst loadings and can facilitate couplings at lower temperatures.[3]
Materials:
-
2-(2-Methoxyethyl)phenyl Pinacol Boronate
-
Sterically hindered aryl halide (e.g., ortho-substituted aryl chloride or bromide)
-
XPhos Pd G3 (or a similar XPhos precatalyst)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous, degassed solvent (e.g., THF or 2-methyl-THF)
-
Nitrogen or Argon source in a glovebox or via Schlenk line
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), 2-(2-Methoxyethyl)phenyl Pinacol Boronate (1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.) to a reaction vial.
-
Add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Seal the vial with a screw cap fitted with a septum.
-
Remove the vial from the glovebox (if used) and add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion. These highly active catalysts often lead to shorter reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Catalyst and Base Selection
The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially with sterically hindered substrates. The following table provides a general guide for initial reaction screening.
| Catalyst/Precatalyst | Recommended Ligand | Typical Base | Solvent System | Key Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | Requires in-situ formation of the active catalyst. |
| Pd(dppf)Cl₂ | (integral to complex) | K₂CO₃, Na₂CO₃, CsF | Dioxane/H₂O, DMF | A reliable and versatile catalyst for a broad range of substrates.[7] |
| XPhos Pd G3/G4 | (integral to precatalyst) | K₃PO₄, K₂CO₃ | THF, 2-MeTHF, Toluene | Highly active for sterically hindered and challenging substrates; often effective at room temperature.[8][9] |
Applications in Drug Discovery and Development
Boronic acids and their pinacol esters are invaluable intermediates in the synthesis of pharmaceuticals.[10] The biaryl motif generated through the Suzuki-Miyaura coupling is a common feature in many approved drugs. While a specific drug molecule synthesized directly from 2-(2-Methoxyethyl)phenyl Pinacol Boronate is not prominently featured in publicly accessible literature, this building block is representative of a class of ortho-substituted phenylboronates that are crucial for creating sterically congested biaryl linkages. Such linkages are often designed to fine-tune the pharmacological properties of a drug candidate, including its binding affinity and metabolic stability.
For instance, the synthesis of selective agonists for nicotinic acetylcholine receptors has utilized ortho-methoxyphenyl boronic acid in Pd(dppf)Cl₂ catalyzed couplings to construct key biaryl structures.[11] The principles and protocols outlined in this guide are directly applicable to the synthesis of analogous compounds where the 2-(2-methoxyethyl) group can be used to explore structure-activity relationships.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yields are low, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one (e.g., from dppf to XPhos), or screening different bases and solvents. Ensure all reagents are pure and solvents are adequately degassed.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. This can be minimized by using anhydrous conditions (especially with highly active catalysts that do not require water for activation) and avoiding excessively high temperatures or prolonged reaction times.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic ester molecules can sometimes be observed. This is often promoted by the presence of oxygen. Ensuring a thoroughly inert atmosphere can mitigate this side reaction.
Conclusion
2-(2-Methoxyethyl)phenyl Pinacol Boronate is a valuable synthetic intermediate for the construction of ortho-substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The steric hindrance imparted by the ortho-substituent necessitates the use of robust and highly active palladium catalyst systems. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively utilize this building block to access a wide range of complex molecules for applications in drug discovery, materials science, and beyond. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this versatile reagent in your synthetic endeavors.
References
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 488-497. Available from: [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available from: [Link]
-
Gere, R., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3631. Available from: [Link]
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Viant, C., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 87(2), 1193-1207. Available from: [Link]
-
Gray, M., et al. (2000). Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. The Journal of Organic Chemistry, 65(21), 6877-6888. Available from: [Link]
-
DiVA portal. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from: [Link]
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Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213-11234. Available from: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]
-
Morken, J. P., et al. (2018). Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters. Angewandte Chemie International Edition, 57(31), 9947-9951. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from: [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available from: [Link]
-
Morken, J. P., et al. (2017). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 56(29), 8505-8509. Available from: [Link]
-
Zhang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(7), 833-837. Available from: [Link]
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Drug Discovery and Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from: [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to Miyaura Borylation for Alkyl Boronate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Alkyl Boronates in Modern Synthesis
The advent of cross-coupling methodologies has irrevocably transformed the landscape of chemical synthesis, with the Suzuki-Miyaura reaction standing as a titan among these transformative tools. Central to its power is the organoboron reagent. While aryl and vinyl boronic esters have long been staples in the synthetic chemist's toolbox, their C(sp³)-hybridized counterparts—alkyl boronic esters—have emerged as crucial building blocks for introducing three-dimensional complexity into molecules. This is particularly vital in medicinal chemistry, where molecular saturation (a high F(sp³) fraction) is often correlated with improved clinical success. The Miyaura borylation reaction, traditionally applied to aryl and vinyl halides, has been adapted to become a formidable strategy for accessing these valuable alkyl boronate synthons directly from alkyl halides.[1]
This guide provides an in-depth exploration of the Miyaura borylation for the synthesis of primary and secondary alkyl boronate esters. We will dissect the mechanistic underpinnings of both palladium- and nickel-catalyzed systems, offer detailed, field-proven protocols, and address common challenges and troubleshooting strategies. Our focus is not merely on the "how" but the "why," empowering you to apply these methods thoughtfully and effectively in your own research endeavors.
Mechanistic Insights: A Tale of Two Metals
The direct borylation of alkyl halides presents unique challenges not typically encountered with aryl or vinyl systems. The primary hurdles are the propensity of alkyl-metal intermediates to undergo β-hydride elimination and the generally lower reactivity of C(sp³)-halide bonds towards oxidative addition.[2] The choice of catalyst—palladium or nickel—dramatically influences the reaction's mechanism and, consequently, its scope and limitations.
The Classical Palladium-Catalyzed Pathway: Opportunities and Obstacles
The traditional Miyaura borylation catalytic cycle, proven effective for aryl halides, involves the oxidative addition of the halide to a Pd(0) center, followed by transmetalation with a diboron reagent and reductive elimination to yield the boronic ester.[3]
// Nodes Pd0 [label="Pd(0)L₂"]; OA [label="Oxidative\nAddition"]; PdII_RX [label="R-Pd(II)(X)L₂"]; TM [label="Transmetalation"]; PdII_RBpin [label="R-Pd(II)(Bpin)L₂"]; RE [label="Reductive\nElimination"]; Product [label="R-Bpin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd(0)L₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="R-X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boron [label="B₂(pin)₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., KOAc)"]; Base_Complex [label="[AcO-Pd(II)(R)L₂]"];
// Invisible nodes for layout invis1 [style=invis]; invis2 [style=invis];
// Edges Substrate -> OA; Pd0 -> OA; OA -> PdII_RX; PdII_RX -> invis1 [arrowhead=none]; invis1 -> Base_Complex [label="+\nBase"]; Base -> invis1; Base_Complex -> TM [label="Influences rate"]; Boron -> TM; TM -> PdII_RBpin; PdII_RBpin -> RE; RE -> Product; RE -> Catalyst; Catalyst -> Pd0 [style=dashed]; } END_DOT Figure 1: Simplified Catalytic Cycle for Palladium-Catalyzed Miyaura Borylation.
When R is an alkyl group containing β-hydrogens, the intermediate R-Pd(II)(X)L₂ is susceptible to β-hydride elimination, a decomposition pathway that forms an alkene and a palladium hydride species, ultimately leading to reduced product yield.[2] This side reaction is a major limiting factor for palladium-catalyzed borylations of secondary alkyl halides and is a primary reason why these reactions are often challenging. Strategies to mitigate this include the use of bulky, electron-rich phosphine ligands that can accelerate reductive elimination relative to β-hydride elimination.[2] Consequently, palladium-based systems are most reliable for primary alkyl bromides that lack significant steric hindrance near the reaction center.[4]
The Nickel-Catalyzed Radical Pathway: A Paradigm Shift for Alkyl Halides
Nickel catalysis has emerged as a more robust and versatile solution for the borylation of alkyl halides.[5] The operative mechanism is distinct from the classical palladium cycle and is believed to proceed through a radical pathway involving Ni(I)/Ni(III) or related single-electron transfer (SET) steps.[6][7]
// Nodes Ni_complex [label="LNi(I)X"]; SET [label="Inner-Sphere\nElectron Transfer"]; Radical_Gen [label="R• + LNi(II)X₂"]; Borylation [label="Radical\nBorylation"]; Product [label="R-Bpin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Catalyst\nRegeneration"]; Substrate [label="R-X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boron [label="[Bpin]⁻ source"];
// Edges Substrate -> SET; Ni_complex -> SET; SET -> Radical_Gen; Radical_Gen -> Borylation; Boron -> Borylation; Borylation -> Product; Radical_Gen -> Catalyst_Regen; Catalyst_Regen -> Ni_complex [style=dashed, label="Reduction"]; } END_DOT Figure 2: Postulated Radical-Based Mechanism for Nickel-Catalyzed Borylation.
A key feature of this mechanism is the formation of a free alkyl radical (R•).[6] The stability of this radical intermediate dictates the reactivity, leading to a reversal of the typical reactivity trend observed in Sₙ2-type reactions. For nickel-catalyzed Miyaura borylations, the reactivity order is tertiary > secondary > primary.[5][6] This is a significant advantage, as it allows for the efficient borylation of sterically hindered secondary and even tertiary alkyl halides, which are notoriously difficult substrates for palladium-based systems.[5] The use of nitrogen-based ligands, such as Pybox, is crucial for stabilizing the nickel species involved in this catalytic cycle.[5]
Comparative Overview of Catalytic Systems
The choice between a palladium and a nickel catalyst is the most critical decision for a successful alkyl borylation. The following table summarizes the key characteristics to guide your selection.
| Feature | Palladium-Catalyzed System | Nickel-Catalyzed System | Rationale & Insights |
| Primary Substrates | Primary alkyl bromides & iodides.[4] | Primary, secondary, & tertiary alkyl halides.[5] | Pd is prone to β-hydride elimination with secondary substrates. Ni's radical mechanism accommodates more substituted systems. |
| Typical Catalyst | Pd₂(dba)₃ / bulky phosphine ligand.[4] | NiBr₂•diglyme / Pybox ligand.[5] | Bulky, electron-rich phosphines accelerate reductive elimination for Pd. N-based ligands are effective for the Ni radical cycle. |
| Reactivity Trend | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | Reflects the difference between a two-electron oxidative addition pathway (Pd) and a radical-based mechanism (Ni).[6] |
| Functional Group Tol. | Good, but sensitive to strong bases. | Excellent, tolerates a wide range of groups.[5] | Nickel systems often run under milder conditions and are less sensitive to many functional groups compared to palladium.[8] |
| Key Challenge | β-Hydride Elimination.[2] | Catalyst sensitivity to air and moisture. | β-hydride elimination leads to alkene byproducts. Ni catalysts often require more stringent inert atmosphere techniques. |
| Cost & Availability | Palladium is a precious metal. | Nickel is more earth-abundant and cheaper.[9] | For large-scale synthesis, the cost of the catalyst can be a significant factor. |
Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to the described conditions, particularly regarding the inert atmosphere, is critical for reproducibility.
Protocol 1: Nickel-Catalyzed Borylation of a Secondary Alkyl Bromide
This protocol is adapted from the work of Dudnik and Fu and is highly effective for a broad range of alkyl halides, including secondary and tertiary systems.[5][6]
Reaction Scheme:
R-Br + B₂(pin)₂ ---(NiBr₂•diglyme / (S,S)-iPr-Pybox, NaOMe, DMI/THF)--> R-Bpin
// Reactants sub [label="Secondary Alkyl Bromide\n(e.g., Cyclohexyl Bromide)"]; b2pin2 [label="+ B₂(pin)₂"];
// Conditions cond [label=<
NiBr₂•diglyme (5 mol%) (S,S)-iPr-Pybox (6 mol%) NaOMe (1.5 equiv) DMI/THF (4:1), RT, 12h
];
// Product prod [label="Alkyl Boronate Ester\n(Cyclohexyl-Bpin)"];
// Edges sub -> b2pin2 [style=invis]; b2pin2 -> cond [label="-----------→"]; cond -> prod; } END_DOT Figure 3: Workflow for Ni-Catalyzed Borylation of a Secondary Alkyl Bromide.
Materials and Reagents:
-
Catalyst: Nickel(II) bromide diglyme complex (NiBr₂•diglyme)
-
Ligand: (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-Pybox)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Base: Sodium methoxide (NaOMe)
-
Substrate: Secondary alkyl bromide (e.g., cyclohexyl bromide, 1.0 mmol)
-
Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI) and Tetrahydrofuran (THF), anhydrous
-
Equipment: Schlenk flask or glovebox, magnetic stirrer, argon/nitrogen source
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ): In a glovebox or under a positive pressure of argon, add NiBr₂•diglyme (0.05 mmol, 17.3 mg) and (S,S)-iPr-Pybox (0.06 mmol, 20.0 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the flask, add sodium methoxide (1.5 mmol, 81 mg) and bis(pinacolato)diboron (1.2 mmol, 305 mg).
-
Solvent Addition: Add anhydrous DMI (4.0 mL) and anhydrous THF (1.0 mL) via syringe. Stir the mixture for 15 minutes at room temperature to allow for pre-formation of the active catalyst. The solution should become dark in color.
-
Substrate Addition: Add the secondary alkyl bromide (1.0 mmol) via syringe.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature (approx. 20-25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking aliquots under an inert atmosphere.
-
Work-up: Upon completion, remove the flask from the inert atmosphere and quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alkyl boronate ester.
Protocol 2: Palladium-Catalyzed Borylation of a Primary Alkyl Bromide
This protocol is effective for unhindered primary alkyl bromides and serves as a good alternative when nickel catalysis is not desired. It is adapted from a procedure developed by the Biscoe group.[4]
Reaction Scheme:
R-Br (primary) + B₂(pin)₂ ---(Pd₂(dba)₃ / t-Bu₂MeP•HBF₄, K₃PO₄•H₂O, t-BuOH/H₂O)--> R-Bpin
Materials and Reagents:
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Di-tert-butyl(methyl)phosphonium tetrafluoroborate (t-Bu₂MeP•HBF₄)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Base: Potassium phosphate monohydrate (K₃PO₄•H₂O)
-
Substrate: Primary alkyl bromide (e.g., 1-bromooctane, 1.0 mmol)
-
Solvent: tert-Butanol and Water
-
Equipment: Screw-cap vial with a Teflon-lined septum, magnetic stirrer, vacuum/argon manifold
Step-by-Step Procedure:
-
Vial Preparation: In an oven-dried screw-cap vial, add Pd₂(dba)₃ (0.005 mmol, 4.6 mg), t-Bu₂MeP•HBF₄ (0.03 mmol, 7.4 mg), B₂pin₂ (1.2 mmol, 305 mg), and K₃PO₄•H₂O (2.0 mmol, 460 mg).
-
Inerting: Seal the vial with the Teflon-lined septum cap. Evacuate and backfill with argon three times using a needle connected to a manifold.
-
Solvent and Substrate Addition: Add degassed tert-butanol (3.0 mL) and degassed water (0.25 mL) via syringe. Then, add the primary alkyl bromide (1.0 mmol) via syringe.
-
Reaction: Secure the cap with electrical tape and place the vial in a pre-heated oil bath or heating block at 60 °C. Stir the mixture for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Quench with 5 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired primary alkyl boronate ester.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation by O₂/H₂O).2. Poor quality diboron reagent.3. Insufficiently active base. | 1. Ensure rigorous inert atmosphere techniques. Use freshly opened or purified solvents and reagents.2. Check the purity of B₂pin₂ by ¹H NMR. Sub-standard material is a common failure point.3. For Pd-systems, ensure the base (e.g., K₃PO₄•H₂O) is not clumped. For Ni-systems, use a freshly opened or titrated strong base like NaOMe. |
| Formation of Alkene Byproduct | β-Hydride elimination (mainly in Pd-catalyzed reactions of secondary halides). | 1. Switch to a nickel-based catalyst system, which is less prone to this pathway.[10]2. For Pd systems, use a bulkier, more electron-donating ligand to promote reductive elimination over elimination.[2]3. Use an alkyl halide substrate that cannot form a stable alkene (e.g., neopentyl halides).[11] |
| Protodeboronation of Product | Presence of excess water or protic sources, especially under basic conditions. | 1. Minimize water content in the reaction, especially during work-up if the product is sensitive.2. A non-aqueous workup followed by rapid chromatography can preserve the product.3. Ensure the base is not excessively strong or used in large excess, which can promote this side reaction.[12] |
| Homocoupling of Alkyl Halide | Reductive coupling pathways, can be promoted by certain catalyst/ligand combinations. | 1. Re-optimize the ligand-to-metal ratio.2. Lowering the reaction temperature may disfavor this bimolecular side reaction relative to the desired borylation. |
Conclusion: Expanding the Synthetic Frontier
The Miyaura borylation of alkyl halides is a potent tool for the synthesis of alkyl boronate esters, enabling the incorporation of valuable C(sp³)-hybridized fragments into complex molecules. While traditional palladium catalysts offer a viable route for primary systems, the development of nickel-catalyzed methods has revolutionized the field, providing access to previously challenging secondary and tertiary boronates. A thorough understanding of the underlying mechanisms is paramount for selecting the appropriate catalytic system and for troubleshooting inevitable synthetic challenges. By leveraging the protocols and insights provided in this guide, researchers can confidently employ this powerful transformation to accelerate their discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
-
Miyaura, N. et al. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Haloarenes: A New Synthesis of Arylboronates. The Journal of Organic Chemistry, 1995, 60(23), 7508-7510. [Link]
-
Dudnik, A. S., & Fu, G. C. Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds. Journal of the American Chemical Society, 2012, 134(25), 10693–10697. [Link]
-
Nelson, D. J. Nickel Versus Palladium in Catalysis. YouTube, 2022. [Link]
-
Masdemont, B. Nickel Catalyzed Borylation and Cross-Coupling of Representative C-O Based Electrophiles. Doctoral dissertation, The University of Texas at Arlington, 2015. [Link]
-
Joshi-Pangu, A., et al. Palladium-Catalyzed Borylation of Primary Alkyl Bromides. The Journal of Organic Chemistry, 2012, 77(15), 6629-6633. [Link]
-
Chatterjee, T., & Gunanathan, C. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 2023, 145(35), 19165–19183. [Link]
-
Dudnik, A. S., & Fu, G. C. Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds. MIT DSpace, 2012. [Link]
-
Malapit, C. A., et al. Advances in Base-Metal Catalysis: Development of a Screening Platform for Nickel-Catalyzed Borylations of Aryl (Pseudo)halides with B₂(OH)₄. ResearchGate, 2020. [Link]
-
Bao, W., et al. Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition, 2025, 64(1), e202509657. [Link]
-
Shaya, J., et al. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 2025, 30(1), 1. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Jiang, J. Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Synlett, 2011, 2011(12), 1779-1783. [Link]
-
Liu, C., et al. Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 2021, 23(15), 5897-5901. [Link]
-
Quora. How to prevent beta hydride elimination. [Link]
-
Lee, C.-W., et al. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2000, 2(9), 1213-1216. [Link]
-
Tashiro, S., et al. ChemInform Abstract: Nickel-Catalyzed Borylation of Aryl Halides with 4,4,6-Trimethyl-1,3,2-dioxaborinane. ResearchGate, 2010. [Link]
-
Lee, S. Y., & Hartwig, J. F. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. ACS Central Science, 2016, 2(9), 647-652. [Link]
-
Wikipedia. β-Hydride elimination. [Link]
-
Chen, D. Y.-K., et al. Cross-coupling of C(sp³)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Chemical Society Reviews, 2011, 40(10), 4940-4951. [Link]
-
Lin, Y.-J., et al. Comparing Nickel- and Palladium-Catalyzed Heck Reactions. The Journal of Physical Chemistry A, 2005, 109(49), 11131-11142. [Link]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
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Application Notes and Protocols for the Synthesis of Substituted Piperidines Using Pinacol Boronates
Introduction: The Piperidine Scaffold and the Rise of Boron Chemistry
The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. Consequently, the development of efficient and modular methods for the synthesis of substituted piperidines is a central focus in drug discovery and development.[3][4]
Traditionally, piperidine synthesis has relied on methods such as the reduction of pyridine derivatives or intramolecular cyclization of linear precursors.[5] While effective, these approaches can lack modularity and often require harsh reaction conditions. The advent of modern organoboron chemistry, particularly the use of stable and versatile pinacol boronates, has opened new avenues for piperidine synthesis that offer enhanced control over substitution patterns and stereochemistry.[6][7]
Pinacol boronates are favored in synthesis due to their stability towards air and moisture, compatibility with a wide range of functional groups, and amenability to chromatographic purification.[1][8] These attributes make them ideal intermediates in multi-step synthetic sequences. This guide details cutting-edge protocols that leverage the unique reactivity of pinacol boronates to construct substituted piperidine rings, focusing on intramolecular amination of organoboronates and cycloaddition strategies.
Part 1: Synthesis of Key Boronate Precursors
The successful synthesis of substituted piperidines via boronate chemistry is critically dependent on the efficient preparation of functionalized alkyl and alkenyl pinacol boronate precursors. The choice of synthetic route to these precursors is dictated by the desired substitution pattern on the final piperidine ring.
Synthesis of ω-Amino Alkyl Pinacol Boronates
A key strategy for piperidine ring formation is the intramolecular amination of an amino-functionalized alkyl boronate. This requires the synthesis of precursors containing a terminal amine (or a protected equivalent) and a pinacol boronate ester, separated by a five-carbon chain.
Workflow for ω-Amino Alkyl Pinacol Boronate Synthesis:
Caption: General workflow for the synthesis of ω-amino alkyl pinacol boronates.
Protocol 1: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine
This protocol exemplifies the synthesis of a key precursor for intramolecular amination to form an unsubstituted piperidine.
Step 1: Hydroboration of 5-Bromopent-1-ene
-
Rationale: This step introduces the pinacol boronate at the terminal position of the alkyl chain. Catalytic hydroboration is chosen for its high regioselectivity (anti-Markovnikov) and functional group tolerance.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 5-bromopent-1-ene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and a suitable catalyst such as a copper or palladium complex.
-
Dissolve the reagents in an anhydrous solvent (e.g., THF or toluene).
-
Add a hydride source, such as a silane, portion-wise at room temperature.
-
Stir the reaction at the appropriate temperature (often room temperature to 50 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography on silica gel to yield 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Step 2: Azide Displacement
-
Rationale: The bromide is displaced with an azide, which serves as a stable and non-basic precursor to the primary amine.
-
Procedure:
-
Dissolve the bromoalkyl pinacol boronate (1.0 eq.) in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃) (1.5-2.0 eq.) and heat the mixture (e.g., to 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the azidoalkyl pinacol boronate, which can often be used without further purification.
-
Step 3: Reduction of the Azide
-
Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method.
-
Procedure:
-
Dissolve the azidoalkyl pinacol boronate in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide stretch).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired ω-amino alkyl pinacol boronate.
-
Part 2: Piperidine Ring Construction via Intramolecular Amination
A powerful strategy for forming the piperidine ring is the intramolecular amination of the ω-amino alkyl pinacol boronates prepared in Part 1. This transformation proceeds through a 1,2-metallate shift mechanism.[3][9]
Mechanism: The 1,2-Metallate Shift
The key to this cyclization is the formation of an aminoboron "ate" complex.[10][11] The nitrogen atom of the primary amine coordinates to the Lewis acidic boron center of the pinacol boronate. Deprotonation of the ammonium species with a base generates a tetracoordinate boronate complex. This "ate" complex is unstable and undergoes a rearrangement where the alkyl group attached to the boron migrates to the nitrogen atom, displacing a leaving group (in this case, derived from an aminating agent) and forming the C-N bond of the piperidine ring.
Caption: Mechanism of piperidine formation via 1,2-metallate shift.
Experimental Protocol: Intramolecular Amination
This protocol is adapted from the work of Morken and coworkers.[9][12]
-
Rationale: This procedure utilizes methoxyamine as the aminating agent, which, after coordination to the boron and deprotonation, facilitates the key 1,2-metallate shift. The choice of base is critical for efficient "ate" complex formation.
-
Reagents and Equipment:
-
ω-Amino alkyl pinacol boronate
-
Methoxyamine (MeONH₂)
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous THF
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve methoxyamine (1.5 eq.) in anhydrous THF.
-
Cool the solution to -78 °C and add n-BuLi (1.5 eq.) dropwise. Allow the solution to stir at this temperature for 15 minutes.
-
In a separate flask, dissolve the ω-amino alkyl pinacol boronate (1.0 eq.) in anhydrous THF.
-
Transfer the boronate solution via cannula to the pre-formed lithium methoxyamide solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting piperidine derivative by column chromatography.
-
Table 1: Representative Substrates and Yields for Intramolecular Amination
| Entry | Substrate (Pinacol Boronate) | Product | Yield (%) | Reference |
| 1 | 5-Aminopentyl | Piperidine | ~70% | [9] |
| 2 | 5-Amino-1-phenylpentyl | 2-Phenylpiperidine | ~65% | [9] |
| 3 | (R)-5-Amino-1-phenylpentyl | (R)-2-Phenylpiperidine | ~62% (high e.s.) | [9] |
e.s. = enantiospecificity
Part 3: Piperidine Synthesis via Boronyl Radical-Catalyzed (4+2) Cycloaddition
A recent and innovative approach involves a boronyl radical-catalyzed (4+2) cycloaddition to construct highly substituted piperidine rings.[13] This method is particularly valuable for accessing substitution patterns that are difficult to achieve through other means.
Conceptual Framework
This strategy employs a boronyl radical, generated from commercially available diboron compounds, to catalyze a formal (4+2) cycloaddition between a 1,3-dipole equivalent (generated in situ from the ring-opening of a 3-aroyl azetidine) and an alkene.[13] This process is atom-economical and proceeds under metal-free conditions.
Caption: Workflow for boronyl radical-catalyzed (4+2) piperidine synthesis.
Experimental Protocol: Radical (4+2) Cycloaddition
This protocol is based on the findings of Xi'an Jiaotong University researchers.[13]
-
Rationale: This method leverages the ability of boronyl radicals to initiate the ring-opening of strained azetidines, creating a reactive intermediate that undergoes cycloaddition with a variety of alkenes. The diastereoselectivity is often high.
-
Reagents and Equipment:
-
3-Aroyl azetidine derivative
-
Alkene
-
Bis(catecholato)diboron (B₂cat₂) or Bis(pinacolato)diboron (B₂pin₂)
-
4-Phenylpyridine
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or vial with a screw cap
-
-
Procedure:
-
To a dry Schlenk tube, add the 3-aroyl azetidine (1.0 eq.), the alkene (1.5-2.0 eq.), the diboron compound (e.g., B₂cat₂, 0.1 eq.), and 4-phenylpyridine (0.2 eq.).
-
Add anhydrous solvent under an inert atmosphere.
-
Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the polysubstituted piperidine.
-
Table 2: Scope of the Boronyl Radical-Catalyzed (4+2) Cycloaddition
| Entry | Azetidine Substituent (Ar) | Alkene | Product Substitution Pattern | Diastereoselectivity (dr) | Yield (%) | Reference |
| 1 | Phenyl | Styrene | 3-Benzoyl-4,5-diphenyl | >20:1 | 92 | [13] |
| 2 | 4-Chlorophenyl | 1-Octene | 3-(4-Chlorobenzoyl)-4-hexyl | >20:1 | 85 | [13] |
| 3 | 2-Naphthyl | Cyclohexene | 3-(2-Naphthoyl)-fused bicyclic | >20:1 | 88 | [13] |
Conclusion and Future Outlook
The use of pinacol boronates provides a robust and versatile platform for the synthesis of structurally diverse substituted piperidines. The intramolecular amination of ω-amino alkyl boronates via a 1,2-metallate shift offers a reliable method for constructing the piperidine core with good functional group tolerance and stereocontrol.[9] Furthermore, emerging strategies such as boronyl radical-catalyzed cycloadditions are expanding the toolkit for accessing complex, polysubstituted piperidines that were previously challenging to synthesize.[13] These methods, characterized by their modularity and often mild reaction conditions, are poised to accelerate the discovery and development of new piperidine-containing therapeutics. As our understanding of organoboron reactivity continues to grow, we can anticipate the development of even more sophisticated and enantioselective methods for the synthesis of this critical heterocyclic scaffold.
References
-
Xu, P., Zhang, M., Ingoglia, B., Allais, C., Dechert-Schmitt, A.-M. R., Singer, R. A., & Morken, J. P. (2021). Construction of Azacycles by Intramolecular Amination of Organoboronates and Organobis(boronates). Organic Letters, 23(9), 3379–3383. [Link]
-
Xu, P., Zhang, M., Ingoglia, B., Allais, C., Dechert-Schmitt, A.-M. R., Singer, R. A., & Morken, J. P. (2021). Construction of Azacycles by Intramolecular Amination of Organoboronates and Organobis(boronates). Organic Chemistry Portal. [Link]
-
LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Amination of alkylboronic esters. (n.d.). White Rose Research Online. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2021). Molecules. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). ResearchGate. [Link]
-
Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. (2018). Angewandte Chemie International Edition. [Link]
-
Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. (2005). ResearchGate. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Bidal, Y. D., & Melzig, L. (2014). Synthesis and Utility of Dihydropyridine Boronic Esters. Organic Letters. [Link]
-
Milo, L. J., Jr., & Zard, S. Z. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. (2022). Nature Communications. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines. (2006). Journal of the American Chemical Society. [Link]
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). Angewandte Chemie International Edition. [Link]
-
Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. (2011). Molecules. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
-
N-Coordinated Organoboron in Polymer Synthesis and Material Science. (2022). ACS Polymers Au. [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2009). ResearchGate. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Synthesis of alkylboronic acids and alkylboronates. (n.d.). Organic Chemistry Portal. [Link]
-
Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. (2023). ChemRxiv. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
1,2-Metallate Rearrangement as a Toolbox for the Synthesis of Allylic Alcohols. (2023). Synthesis. [Link]
-
Amination of Alkylboronic Esters. (2021). ChemRxiv. [Link]
-
Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Progress on 1,2-Metallate Shift Reactions Based on Tetracoordinate Boron Intermediates. (2020). ResearchGate. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). ChemistryOpen. [Link]
-
Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. (2023). Nature Chemistry. [Link]
-
Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. (2023). Nature Chemistry. [Link]
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- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Alkyl Pinacol Boronic Esters by Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of alkyl pinacol boronic esters (alkyl Bpins). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining pure alkyl Bpin esters, which are crucial intermediates in modern synthetic chemistry, including the widely used Suzuki-Miyaura cross-coupling reaction.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: Why is my alkyl pinacol boronic ester streaking or showing a low Rf on a standard silica gel TLC plate?
Streaking and strong retention on silica gel are common indicators of product decomposition or strong interaction with the stationary phase. Alkyl pinacol boronic esters are susceptible to hydrolysis on the acidic surface of silica gel, which cleaves the pinacol group to form the more polar and highly adsorptive corresponding boronic acid.[1][2][3] This in-situ degradation leads to tailing and often a spot that remains at the baseline.[4]
Q2: What are the most common impurities to expect in a crude alkyl pinacol boronic ester sample?
The impurity profile largely depends on the synthetic route used to prepare the ester. Common impurities include:
-
Residual Starting Materials: Unreacted alkyl halides or other precursors.[5]
-
Bis(pinacolato)diboron (B₂pin₂): A common reagent in Miyaura borylation reactions.[4]
-
Corresponding Boronic Acid: Formed via hydrolysis of the ester during the reaction, work-up, or purification.[6][7]
-
Protodeborylation Products: The arene or alkane resulting from the loss of the entire boronic ester group.[3]
-
Pinacol: A byproduct of ester hydrolysis.[8]
Q3: Is silica gel or alumina a better choice for the column chromatography of my alkyl Bpin?
The choice of stationary phase is critical. While silica gel is the default for many organic compounds, its acidic nature makes it problematic for acid-sensitive boronic esters.[3]
-
Silica Gel: Can be used if deactivated. Untreated silica often leads to significant product loss.[4][8]
-
Alumina (Neutral or Basic): Generally a safer choice as it is less acidic and minimizes hydrolysis. For many alkyl Bpins, neutral alumina provides a good balance of inertness and separation efficiency.[9]
Q4: I'm considering reversed-phase chromatography. Is this a viable option?
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used, but it comes with its own set of challenges, primarily on-column hydrolysis.[6][7] The aqueous mobile phases used in RP-HPLC can promote the degradation of the ester to the boronic acid.[6][10] To mitigate this, consider the following:
-
Use a column with low silanol activity (e.g., end-capped C18).[6]
-
Avoid acidic modifiers in the mobile phase where possible.[6]
-
Run the separation as quickly as feasible to minimize contact time with the aqueous phase.[10]
Q5: My crude NMR looks clean (e.g., >90% pure), but I'm losing most of my material on the column. What's happening and what can I do?
This is a classic sign of on-column decomposition. The crude material is relatively stable, but the prolonged exposure to the acidic silica gel during chromatography causes degradation.[4]
Solutions:
-
Switch to a More Inert Stationary Phase: Immediately try neutral alumina.[9]
-
Deactivate the Silica Gel: If you must use silica, pretreat it with a base like triethylamine (NEt3) or with boric acid.[4][11]
-
Use a Non-Chromatographic Method: If the crude is of high purity, consider recrystallization or trituration to remove minor impurities.[4][9]
Q6: Are there reliable non-chromatographic methods for purifying alkyl Bpin esters?
Yes, and they are often preferred when chromatography proves difficult.
-
Recrystallization: Ideal for solid materials. Common solvent systems include ethyl acetate/hexanes or ethanol/water.[4][9]
-
Distillation: Effective for volatile, thermally stable liquid esters.[12]
-
Derivatization: The crude ester can be converted to a more stable and easily purified derivative, such as a trifluoroborate salt (BF₃K) or a diethanolamine adduct, and then reverted to the pinacol ester if needed.[3][4]
Troubleshooting Guides
Guide 1: Optimizing Normal-Phase Chromatography on Deactivated Silica Gel
The key to successfully using silica gel is to neutralize its acidic character, thereby suppressing the hydrolysis of the boronic ester.
Causality: The Lewis acidic silanol groups (Si-OH) on the silica surface catalyze the cleavage of the B-O bonds in the pinacol ester, particularly in the presence of trace water. Deactivation masks these active sites.
Caption: Decision workflow for silica deactivation.
This method is suitable for base-stable compounds and is highly effective at neutralizing silica acidity.
-
Slurry Preparation: In a fume hood, create a slurry of silica gel in your chosen non-polar eluent component (e.g., hexane or ethyl acetate/hexane mixture).
-
Amine Addition: To the stirred slurry, add triethylamine dropwise (typically 1-2% v/v of the silica volume).
-
Equilibration: Stir the slurry for 15-20 minutes. A simple test is to carefully sniff the supernatant; if the fishy odor of NEt₃ is present, the silica is saturated.[4]
-
Column Packing: Pack the column using the slurry as you normally would.
-
Elution: Add 0.5-1% NEt₃ to your mobile phase to maintain the deactivation throughout the purification.
This method is useful for compounds that may be sensitive to strong bases. It works by competitively binding to the silica surface.[8][11]
-
Preparation: Prepare a 1% solution of boric acid in a polar solvent like methanol.
-
Impregnation: Add this solution to the silica gel and thoroughly mix.
-
Solvent Removal: Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Activation: Gently heat the treated silica in an oven (e.g., at 60-80°C) to remove residual solvent before packing.
Guide 2: Purification using Alumina
Alumina is an excellent alternative when silica gel fails. It is available in three grades: acidic, neutral, and basic. For alkyl Bpins, neutral alumina is the most common and safest starting point.
Causality: Alumina has fewer and less acidic hydroxyl groups on its surface compared to silica, significantly reducing the potential for acid-catalyzed hydrolysis.
| Parameter | Recommendation | Rationale |
| Alumina Type | Start with Neutral Alumina (Brockmann Activity II or III). | Provides an inert surface for most alkyl Bpins. Basic alumina can be used for very acid-sensitive substrates. |
| Solvent System | Typically requires a more polar eluent than silica. | Alumina is a more active adsorbent, so more polar solvents are needed to achieve similar Rf values. |
| Water Content | Ensure you are using alumina with a defined activity level (water content). | Overly activated (anhydrous) alumina can lead to irreversible adsorption, while deactivated alumina may not provide adequate separation. |
| Sample Loading | Use a dry loading technique if possible. | Minimizes the introduction of water or highly polar solvents that can deactivate the column head. |
Alternative Purification Protocols
Protocol 3: Purification via Diethanolamine (DEA) Adduct
This procedure is highly effective for purifying boronic acids and can be adapted for esters that are prone to hydrolysis. The DEA adduct is often a stable, crystalline solid that can be easily isolated.
-
Adduct Formation: Dissolve the crude alkyl pinacol boronic ester in a suitable solvent (e.g., ethyl acetate). Add a stoichiometric amount of diethanolamine.
-
Precipitation: The diethanolamine-boronate complex will often precipitate from the solution. The precipitation can be encouraged by cooling or adding a non-polar anti-solvent like hexane.
-
Isolation: Collect the solid adduct by filtration and wash with a non-polar solvent to remove impurities.
-
Ester Regeneration (Optional): If the free pinacol ester is required, the DEA adduct can be cleaved. This typically involves an acidic workup or by stirring with a saturated boric acid solution and extracting the desired ester.[3]
Caption: Catalytic role of silica in ester hydrolysis.
References
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.[Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.[Link]
-
SUPPLEMENTARY INFORMATION for the article: General procedure for hydrolysis of pinacol boronic esters. The Royal Society of Chemistry.[Link]
- Process for purification of boronic acid and its derivatives.
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access.[Link]
-
Enantiospecific Alkynylation of Alkylboronic Esters. NIH Public Access.[Link]
-
How to purify boronic acids/boronate esters? ResearchGate.[Link]
-
Alkylboronic acid or boronate synthesis. Organic Chemistry Portal.[Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.[Link]
-
HELP: Purifying boronic acids sucks. Reddit.[Link]
-
Trouble purifying my boronate ester compound. Reddit.[Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.[Link]
-
boronic esters. Organic Syntheses Procedure.[Link]
-
Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses.[Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.[Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.[Link]
Sources
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- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 11. academic.oup.com [academic.oup.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Deprotection Methods for Alkylpinacolyl Boronate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the deprotection of alkylpinacolyl (Bpin) boronate esters. This guide is structured to help you navigate common challenges, troubleshoot your experiments, and select the optimal strategy for your specific needs.
Introduction: The Stability-Reactivity Conundrum
Alkylpinacolyl boronate esters are invaluable intermediates in modern organic synthesis. Their popularity stems from their enhanced stability compared to the corresponding boronic acids, making them amenable to purification by chromatography and tolerant to a wide range of reaction conditions.[1][2][3] However, this stability presents a challenge when the time comes to unmask the reactive boronic acid or convert the C-B bond to another functional group. The removal of the pinacol group can be "troublesome and unpredictable," often plagued by issues of product instability, functional group incompatibility, and purification difficulties.[1][2]
This guide provides a systematic approach to overcoming these hurdles, focusing on the causality behind experimental choices to ensure the success of your transformations.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions that form the basis of a solid troubleshooting strategy.
Q1: Why are alkyl Bpin esters so commonly used if they are difficult to deprotect?
A: The use of the pinacol protecting group is a strategic trade-off. Free alkyl boronic acids are often unstable, susceptible to decomposition through pathways like protodeboronation, oxidation, and polymerization, especially in polar, protic media.[1][2] Converting them into pinacol esters renders them significantly more robust, allowing for:
-
Easier Purification: Bpin esters are generally stable to silica gel chromatography, unlike many boronic acids.[3]
-
Improved Handling and Storage: They are typically stable to air and moisture, giving them a long shelf life.[2]
-
Broad Reaction Compatibility: The protected form can withstand various synthetic transformations that the free boronic acid cannot.[1]
Q2: What are the primary challenges I should anticipate when deprotecting an alkyl Bpin ester?
A: The main challenges revolve around the stability of the desired product—the alkyl boronic acid.
-
Product Instability: The newly formed alkyl boronic acid can readily decompose during the reaction or aqueous work-up.[1][2]
-
Harsh Conditions: Many classical deprotection methods require harsh acidic or oxidative conditions that may not be compatible with other functional groups in your molecule.[2]
-
Purification Issues: If the deprotection is incomplete, separating the desired boronic acid from the starting Bpin ester and pinacol byproduct can be challenging. Furthermore, the boronic acid itself may be difficult to handle chromatographically.[4][5]
Q3: My goal isn't the boronic acid itself, but another functional group. Should I still deprotect to the acid first?
A: Not necessarily. While deprotection to the boronic acid is a common intermediate step, many transformations can be performed directly on the alkyl Bpin ester or a closely related derivative. Key examples include:
-
Oxidation to Alcohols: The C-B bond can be directly oxidized to a C-O bond to form an alcohol, most commonly using basic hydrogen peroxide.[3][6][7][8] This is a stereospecific process that occurs with retention of configuration.[3]
-
Stereospecific Cross-Coupling Reactions: Advanced methods allow for the direct, stereospecific conversion of the C-B bond into C-C, C-N, and other bonds, bypassing the free boronic acid.[9]
-
Protodeboronation: In some cases, the desired transformation is the replacement of the boronate group with a hydrogen atom.[8][10]
Q4: How do I choose the right deprotection strategy for my molecule?
A: The optimal strategy depends on your target product and the functional groups present in your starting material. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a deprotection/functionalization strategy.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a "Problem/Cause/Solution" format.
Problem 1: My reaction is complete by TLC/GC-MS, but I isolate little to no boronic acid.
-
Possible Cause: Your target alkyl boronic acid is likely unstable under the reaction or, more commonly, the work-up conditions.[1][2] Facile decomposition can occur via protodeboronation (replacement of the B(OH)₂ group with H) or oxidation.[1][2]
-
Diagnostic Test (The "Re-trapping" Experiment): How can you be sure you formed the boronic acid in the first place? You can perform a diagnostic experiment where you attempt to "re-trap" the unstable intermediate. After deprotection, instead of a standard work-up, add 2 equivalents of pinacol to the reaction mixture. If the alkyl Bpin ester is regenerated in high yield, it confirms that your deprotection was successful but the product was too unstable to isolate.[1][2]
-
Solution:
-
Switch to a Milder Method: The two-step deprotection via a diethanolamine (DEA) intermediate is highly recommended.[1][2] This method often proceeds at room temperature and allows for simple isolation of the intermediate by filtration, minimizing exposure of the sensitive product to harsh conditions.[1][2]
-
Modify the Work-up: Minimize contact with water and avoid strong acids or bases. A rapid extraction with a non-polar solvent may help.
-
Use Immediately: If the boronic acid is known to be unstable, the best approach is often to generate it and immediately use it in the subsequent reaction without isolation.
-
Problem 2: I am having difficulty purifying my alkyl Bpin ester by column chromatography.
-
Possible Cause A: Your compound is strongly adsorbing to the silica gel, resulting in tailing, low recovery, or failure to elute until very high solvent polarity is used.[4][11]
-
Solution A: Use silica gel impregnated with boric acid. This technique suppresses the over-adsorption of boronic esters, leading to much cleaner chromatography and higher recovery.[11][12] A simple protocol for preparing this is provided in the reference literature.[4]
-
Possible Cause B: Your alkyl Bpin ester is partially hydrolyzing to the corresponding boronic acid on the silica gel column. This often appears as a baseline spot or severe streaking on TLC.[4][5][13]
-
Solution B:
-
Use Aprotic Solvents: Ensure your eluent and sample solvent are dry.
-
Alternative Stationary Phases: Consider using neutral alumina instead of silica gel.
-
Convert to a More Stable Derivative: For particularly troublesome compounds, consider a temporary conversion to a more chromatographically stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which is more resistant to hydrolysis.[4]
-
Problem 3: The deprotection reaction is sluggish or stalls completely.
-
Possible Cause: Steric hindrance around the boron atom can slow down transesterification or hydrolysis. Alternatively, the chosen conditions are simply too mild for your specific substrate.
-
Solution:
-
Increase Temperature: For acid-catalyzed hydrolysis, refluxing may be necessary, but be mindful of potential side reactions.[14]
-
Use a More Aggressive Reagent: Transborylation with boron trichloride (BCl₃) is a powerful but harsh method that can cleave even very stable esters.[2] This should be used as a last resort due to its lack of functional group tolerance.
-
Consider the KHF₂ Method: Conversion to the potassium trifluoroborate salt is often efficient and the resulting salt is typically a stable, crystalline solid that can be easily purified before hydrolysis to the boronic acid.[4][15]
-
Table 1: Comparison of Common Deprotection & Conversion Strategies
| Method | Reagents | Typical Conditions | Pros | Cons |
| DEA Transesterification | Diethanolamine (DEA), then mild acid (e.g., 0.1M HCl) | Ether, rt, 30 min; then biphasic hydrolysis | Very mild, high-yielding, broad functional group tolerance, easy isolation of intermediate.[1][2] | Two separate steps are required.[2] |
| KHF₂/Hydrolysis | KHF₂, then acid or base | Aqueous MeOH, rt; then hydrolysis | Forms stable, often crystalline -BF₃K salt intermediate; good for purification.[4][15] | Requires handling of fluoride salts. |
| Acidic Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Reflux in solvent (e.g., acetone, THF) | Simple, uses common reagents. | Can be harsh, risking protodeboronation and decomposition of sensitive groups.[2][14] |
| Oxidation to Alcohol | H₂O₂, NaOH | THF/H₂O, 0°C to rt | Direct, stereospecific conversion to the alcohol product.[3][7] | Does not yield the boronic acid; the C-B bond is consumed. |
Section 3: Detailed Experimental Protocols
Protocol 1: Two-Step Deprotection via Diethanolamine (DEA) Adduct
This method is often the strategy of choice due to its mildness and broad applicability.[1][2][16] The process involves a rapid transesterification to form a stable, sp³-hybridized boron-DEA adduct, which often precipitates from the reaction mixture and can be isolated by simple filtration.[2] Subsequent mild acidic hydrolysis releases the desired alkyl boronic acid.
Caption: Workflow for the two-step Diethanolamine (DEA) deprotection method.
Step-by-Step Methodology:
-
Transesterification:
-
In a round-bottom flask, dissolve the alkylpinacolyl boronate ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.[1]
-
A white precipitate of the DEA-boronate adduct should form within minutes.[2]
-
Stir the suspension for approximately 30 minutes, monitoring the consumption of the starting material by TLC.[2]
-
Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum. This DEA adduct is often stable for long-term storage.[2]
-
-
Hydrolysis:
-
Suspend the isolated DEA-boronate adduct in a biphasic mixture of ether (or hexanes for less polar products) and 0.1 M aqueous HCl.
-
Stir the mixture vigorously for 20-30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with two additional portions of ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the alkyl boronic acid.
-
Protocol 2: Oxidative Conversion to the Corresponding Alcohol
This protocol does not yield the boronic acid but is a common and highly effective way to convert the C-Bpin group into a hydroxyl group with retention of stereochemistry.[3][7]
Step-by-Step Methodology:
-
Dissolve the alkylpinacolyl boronate ester (1.0 equiv) in tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hydroxide (e.g., 3M NaOH, 3.0 equiv).
-
Slowly add hydrogen peroxide (e.g., 30% w/w in H₂O, 3.0 equiv) dropwise to the vigorously stirred solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-3 hours or until the starting material is consumed (monitor by TLC).
-
Perform a standard aqueous work-up by quenching with a reducing agent (e.g., saturated aqueous sodium thiosulfate), followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.
References
-
Lee, S., & Chong, J. M. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(16), 6745–6750. [Link]
-
Reddit user discussion on r/chemistry. (2020). Boronic acid pinacol ester deprotection. [Link]
-
BYJU'S. Mechanism for Hydroboration Oxidation of Alkenes. [Link]
-
Hutton, C. A., et al. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. [Link]
-
Ito, H., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-974. [Link]
-
SciSpace. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
Semantic Scholar. A method for the deprotection of alkylpinacolyl boronate esters. [Link]
-
Lee, S., & Chong, J. M. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Ito, H., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
-
Leonori, D., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(33), 4502-4513. [Link]
-
Reddit user discussion on r/Chempros. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
-
Studer, A., et al. (2020). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 11(20), 5222-5227. [Link]
-
Wikipedia. Hydroboration–oxidation reaction. [Link]
-
Morken, J. P., et al. (2020). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Angewandte Chemie International Edition, 59(32), 13346-13355. [Link]
-
Watson, D. A., et al. (2021). A Practical and Modular Construction of C(sp3)-rich Alkyl Boron Compounds. ChemRxiv. [Link]
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 185-190. [Link]
-
Tomar Chemistry Tutorial. (2018). Hydroboration oxidation of alkene(preparation of alcohol). YouTube. [Link]
-
Wikipedia. Boronic acid. [Link]
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. (PDF) Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates [academia.edu]
- 16. scispace.com [scispace.com]
Validation & Comparative
Navigating the Nucleophile: A Comparative Guide to Alkyl Pinacol Boronates and Potassium Alkyl Trifluoroborates in Suzuki-Miyaura Coupling
For the modern chemist engaged in the synthesis of complex organic molecules, particularly in the fast-paced environments of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The reaction's power lies in its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. At the heart of this transformation is the organoboron nucleophile. While boronic acids were the traditional choice, their often-limited stability has spurred the development of more robust surrogates. Among these, alkyl pinacol boronates and potassium alkyl trifluoroborates have emerged as the two most prominent and versatile alternatives.
This guide provides an in-depth comparison of these two classes of reagents, moving beyond a simple list of pros and cons to explore the fundamental chemical principles that govern their performance. We will delve into their relative stability, reactivity, and handling characteristics, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.
The Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle
To appreciate the nuances of alkyl pinacol boronates and potassium alkyl trifluoroborates, it is essential to first understand their role within the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The organoboron reagent enters the cycle at the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. For this transfer to occur efficiently, the boron species must be activated by a base to form a more nucleophilic "ate" complex.[1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers and professionals in drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common boronic ester in organic synthesis. Beyond a simple checklist, this document elucidates the chemical rationale behind each step, empowering you to manage this reagent with confidence and scientific integrity.
Foundational Principles: Understanding the Reagent's Profile
Before delving into disposal protocols, it is crucial to understand the inherent characteristics of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related pinacol boronic esters.
Chemical Identity and Hazards:
| Characteristic | Description | Rationale for Disposal Considerations |
| Chemical Family | Pinacol Boronic Ester | This class of compounds is known for its utility in Suzuki-Miyaura coupling but also for its specific reactivity and stability profile. |
| Physical State | Typically a liquid. | Liquid form necessitates containment to prevent spills and vapor inhalation. |
| Key Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] | Direct contact and inhalation must be avoided through the use of appropriate Personal Protective Equipment (PPE). Disposal methods must prevent exposure to personnel and the environment. |
| Moisture Sensitivity | Reacts with moisture. | The boron-oxygen bonds can hydrolyze in the presence of water. This reactivity must be managed during storage and disposal to prevent unintended reactions and degradation. Containers must be kept tightly sealed.[3][4] |
This intrinsic moisture sensitivity is a critical factor. While advantageous for certain synthetic deprotection steps, uncontrolled hydrolysis during disposal can lead to the formation of boric acid and pinacol, altering the waste profile. Therefore, proper disposal focuses on containing the material in its original ester form.
Immediate Safety & Spill Response: Your First Line of Defense
Accidents can happen. A swift and correct response is vital to mitigate risks.
Essential Personal Protective Equipment (PPE):
Always wear the following when handling or disposing of this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-certified organic vapor respirator is recommended.[3]
Spill Neutralization & Cleanup Protocol:
In the event of a spill, follow these steps methodically:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible.
-
Eliminate Ignition Sources: Although the immediate fire hazard may be low, it is good practice to remove all potential ignition sources from the vicinity.[4][5]
-
Contain the Spill: For small spills, absorb the liquid with a non-combustible, inert material such as dry sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled waste container.[5]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Package for Disposal: Securely seal the waste container and label it clearly as "Hazardous Waste" with the full chemical name.
Workflow for Spill Management
Caption: A stepwise workflow for safely managing spills of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Routine Disposal Protocol: From Bench to Manifest
The guiding principle for the disposal of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is to treat it as a hazardous chemical waste. It must be collected for disposal by a licensed facility.[3][6] Under no circumstances should this chemical be poured down the drain or placed in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Rationale: Preventing unintentional and potentially hazardous reactions is the primary goal of waste segregation. Boronic esters should not be mixed with incompatible materials.
-
Action: Collect waste 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and materials contaminated with it (e.g., pipette tips, contaminated gloves) in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable. Avoid galvanized containers.[3]
-
-
Waste Container Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and ensures that Environmental Health and Safety (EHS) personnel can manage the waste stream correctly and safely.
-
Action: Label the waste container clearly with:
-
The words "Hazardous Waste"
-
The full, unambiguous chemical name: "2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane"
-
The specific hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Rationale: Proper storage conditions maintain the integrity of the waste and prevent accidents.
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and separate from incompatible chemicals, particularly strong oxidizing agents.[4] Keep the container tightly closed to prevent the ingress of moisture.[3]
-
-
Arranging for Pickup:
-
Rationale: Disposal must be handled by trained professionals in compliance with all federal, state, and local regulations.[6][7]
-
Action: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department and providing details of the waste stream.
-
Logical Flow of Chemical Waste Disposal
Caption: The lifecycle of chemical waste from laboratory generation to final disposal.
Regulatory and Compliance Framework
All disposal activities are governed by strict regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[8][9][10] Your institution's EHS department is responsible for ensuring that laboratory practices align with these regulations. Adherence to the procedures outlined in this guide will support your laboratory's compliance.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and excellence.
References
- Safety Data Sheet - BASF. (2026, January 27).
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(1195-66-0) - ChemicalBook.
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem.
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 97% | Fisher Scientific.
- 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049.
- SAFETY DATA SHEET - Fisher Scientific.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
- Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
- 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration - OSHA.
Sources
- 1. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(1195-66-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
